sodium;2,2,2-trichloroacetate
Description
Contextualization within Halogenated Organic Compounds Research
Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of synthetic chemistry and materials science. Sodium;2,2,2-trichloroacetate is a significant member of this class, primarily due to the influence of the three chlorine atoms on the acetate (B1210297) structure. The strong electron-withdrawing nature of the trichloromethyl group makes sodium trichloroacetate (B1195264) a weaker base compared to sodium acetate. wikipedia.org
This electronic effect is central to its utility in research. For instance, the compound serves as a precursor to the trichloromethyl anion (CCl₃⁻) through decarboxylation. This anion is a potent nucleophile capable of reacting with various carbonyl compounds, including aldehydes, ketones, and acyl halides, thereby enabling the introduction of the trichloromethyl group into other molecules. wikipedia.org Furthermore, the thermal decarboxylation of sodium trichloroacetate in the presence of olefins can generate dichlorocarbene (B158193) (CCl₂), a highly reactive intermediate used in the synthesis of cyclopropanes and other complex organic structures. chemicalbook.comacs.org
Historical Development of Trichloroacetate Chemistry and its Research Significance
The journey of trichloroacetate chemistry began with the synthesis of its parent acid, trichloroacetic acid (TCA), by Jean-Baptiste Dumas in 1839. wikipedia.orgatamanchemicals.com This discovery was a pivotal moment in the development of the theory of organic radicals and valences, sparking a notable debate with Jöns Jakob Berzelius. atamanchemicals.com Industrially, trichloroacetic acid is produced by the chlorination of acetic acid or chloroacetic acid at elevated temperatures, often with the aid of a catalyst. nih.gov this compound is then readily prepared by neutralizing trichloroacetic acid with sodium hydroxide (B78521) or sodium carbonate. wikipedia.orgnih.gov
Historically, the primary application of sodium trichloroacetate was as a selective herbicide, a practice that began in the 1950s but was largely discontinued (B1498344) in the late 1980s and early 1990s. wikipedia.orgwikipedia.orgatamanchemicals.com Beyond its agricultural use, trichloroacetic acid and its sodium salt have been employed in various industrial processes, including as a textile auxiliary, a swelling agent in plastics, and an additive in lubricating oils. nih.govuzh.ch In the realm of biochemistry, TCA has been a long-standing reagent for precipitating macromolecules such as proteins, DNA, and RNA from solutions, a fundamental step in many analytical procedures. wikipedia.orgatamanchemicals.comsolubilityofthings.com
Role of this compound as a Chemical Entity in Modern Academic Investigations
In contemporary academic research, this compound continues to be a valuable tool. Its ability to generate reactive intermediates like the trichloromethyl anion and dichlorocarbene remains a key feature for organic chemists exploring novel synthetic methodologies. wikipedia.orgchemicalbook.com
In the field of biochemistry and molecular biology, it is utilized in studies of protein denaturation and conformation. For example, it has been shown to induce a helical conformation in poly(l-lysine) even at neutral pH. chemicalbook.comfishersci.ca Furthermore, it is used in biological research to investigate various cellular processes, including protein degradation and cell signaling pathways. ontosight.ai Research has also explored the effects of trichloroacetate on gene expression, noting its influence on the methylation and expression of certain protooncogenes in mouse liver. ncats.io
The compound also plays a role in environmental science, where it is studied as a disinfection byproduct formed during water chlorination. nih.govnih.gov Its presence in drinking water and its potential environmental impact necessitate ongoing research into its fate and transport in aquatic systems. ontosight.ai
Below are tables detailing some of the key properties and research applications of this compound.
| Property | Value |
| Chemical Formula | C₂Cl₃NaO₂ |
| Molar Mass | 185.36 g/mol |
| Appearance | White powder |
| Melting Point | Decomposes at 165–200 °C |
| Solubility in Water | 1.2 kg/L at 25 °C |
Table 1: Physical and Chemical Properties of this compound nih.gov
| Research Area | Application |
| Organic Synthesis | Precursor to trichloromethyl anion and dichlorocarbene. wikipedia.orgchemicalbook.com |
| Biochemistry | Precipitation of proteins, DNA, and RNA. wikipedia.orgatamanchemicals.com |
| Molecular Biology | Study of protein conformation and gene expression. chemicalbook.comfishersci.cancats.io |
| Environmental Science | Study of disinfection byproducts in water. nih.govnih.gov |
Table 2: Research Applications of this compound
Structure
2D Structure
Properties
IUPAC Name |
sodium;2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSTQBVENFSKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for Sodium;2,2,2 Trichloroacetate
Optimized Synthesis from Trichloroacetic Acid and Alternative Precursors
The synthesis of sodium;2,2,2-trichloroacetate is primarily achieved through the neutralization of its parent acid, trichloroacetic acid. Both industrial and laboratory-scale preparations rely on this straightforward acid-base reaction, with various methods available to optimize yield and purity.
Industrial and Laboratory Synthesis Routes (e.g., Neutralization of Trichloroacetic Acid)
The most common and established method for producing this compound is the neutralization of trichloroacetic acid with a suitable sodium base. nih.govnih.govwikipedia.org This reaction is typically carried out using sodium hydroxide (B78521) or sodium carbonate. nih.govnih.gov
The fundamental reaction is as follows: CCl₃COOH + NaOH → CCl₃COONa + H₂O wikipedia.org
Industrially, this process involves reacting trichloroacetic acid with a sodium hydroxide solution or sodium carbonate. nih.govnih.gov For laboratory preparations, the synthesis is analogous, often involving the careful addition of a sodium hydroxide solution to a solution of trichloroacetic acid until neutralization is complete, typically monitored by a pH indicator.
Trichloroacetic acid itself is produced on an industrial scale through the chlorination of acetic acid or chloroacetic acid at elevated temperatures (140–160 °C). nih.govresearchgate.net Catalysts such as red phosphorus or metal compounds like iron or copper may be used to facilitate this chlorination. nih.govresearchgate.netwikipedia.org The resulting trichloroacetic acid is then isolated, often by crystallization, before being used to produce its sodium salt. nih.govresearchgate.net
Methodological Enhancements for Yield and Purity in Synthesis
Several strategies have been developed to enhance the yield and purity of this compound. One patented method aims to simplify the process and increase the yield by conducting the neutralization of trichloroacetic acid with soda ash in a saturated solution of this compound at a temperature of at least 40°C. google.com This approach reportedly achieves a product yield of 97%. google.com
Another consideration for purity involves the purification of the precursor, trichloroacetic acid. A known purification method involves distillation to remove impurities, which can be a multi-stage process. google.com Improving the purity of the starting trichloroacetic acid directly impacts the purity of the final sodium salt product. google.com Commercially available this compound is often found at purities of greater than 97%. nih.govresearchgate.net
The following table summarizes key aspects of the synthesis of this compound:
| Synthesis Aspect | Description |
| Primary Reaction | Neutralization of trichloroacetic acid with a sodium base (e.g., NaOH, Na₂CO₃) |
| Precursor Synthesis | Chlorination of acetic acid or chloroacetic acid at 140-160°C |
| Catalysts for Precursor | Red phosphorus, iron compounds, copper compounds |
| Yield Enhancement | Neutralization in a saturated product solution at ≥ 40°C |
| Purity Enhancement | Purification of trichloroacetic acid via distillation |
| Reported Yield | Up to 97% |
Functionalization and Derivatization Pathways for Research Applications
The trichloroacetate (B1195264) moiety offers unique chemical properties that are leveraged in various derivatization strategies for research, particularly in organic synthesis.
Formation of Trichloroacetate Esters and Other Derivatives
Trichloroacetate esters are significant derivatives of this compound's parent acid and are valuable intermediates in organic synthesis. google.com These esters can be prepared by reacting trichloroacetic acid with an alcohol. google.com One patented process describes the preparation of trifluoroacetic or trichloroacetic acid esters by reacting the corresponding acid with a non-perfluorinated alcohol in liquid hydrofluoric acid, with the ester being separated by decantation. google.com
Trichloroacetimidates are another important class of derivatives, synthesized from the corresponding alcohol and trichloroacetonitrile. researchgate.netwikipedia.org These compounds are useful reagents for forming esters under mild conditions, avoiding the need for strong acid or base promoters that could decompose sensitive substrates. researchgate.net
The trichloromethyl group, which can be generated from this compound via decarboxylation, is a key functional group. wikipedia.org The resulting trichloromethyl anion is a potent nucleophile capable of attacking various carbonyl compounds like aldehydes and ketones. wikipedia.orgacs.org This reactivity is harnessed in reactions such as the Jocic–Reeve reaction. acs.org
Utilizing the Trichloroacetoxy Moiety in Complex Molecular Architectures
The trichloroacetoxy group plays a role in the construction of complex molecules. For instance, a method for synthesizing 3-alkylbenzoxazolones involves the O-trichloroacetylation of N-alkyl-N-arylhydroxylamines, followed by a trichloroacetoxy ortho-shift and cyclization. organic-chemistry.org This sequence demonstrates the utility of the trichloroacetoxy group as a reactive intermediate in forming heterocyclic structures, which are prevalent in pharmacologically active compounds. organic-chemistry.org
The following table highlights some key derivatization pathways:
| Derivative | Synthetic Utility |
| Trichloroacetate Esters | Intermediates in pharmaceutical and plant-protection industries |
| Trichloroacetimidates | Reagents for mild esterification reactions |
| Trichloromethyl Anion | Nucleophile for addition to carbonyls (e.g., Jocic-Reeve reaction) |
| Trichloroacetoxy Group | Intermediate in the synthesis of heterocyclic compounds like benzoxazolones |
Characterization of Synthesized Materials for Research Purity and Structure
Ensuring the purity and confirming the structure of synthesized this compound is crucial for its application in research. A combination of analytical techniques is employed for this purpose.
For purity assessment, titration is a common method. For example, a non-aqueous acid-base titration can be used to determine the assay of this compound, with specifications often requiring a purity of ≥96.0%. thermofisher.com
Spectroscopic methods are indispensable for structural elucidation. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule, with the resulting spectrum being compared to a reference standard for confirmation. thermofisher.com
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, can be used to characterize polymers where this compound might be used as a salt additive during analysis. jove.com While not a direct characterization of the salt itself, this application highlights its use in analytical chemistry.
For quantitative analysis in biological matrices, methods like gas chromatography-mass spectrometry (GC-MS) have been developed to measure trichloroacetic acid, the conjugate acid of the salt. researchgate.net
The table below outlines the primary characterization methods:
| Technique | Purpose |
| Titration (Non-aqueous acid-base) | Purity assessment (Assay) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Structural identification (conformance to reference) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of the parent acid |
Advanced Spectroscopic Methods for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. These methods provide detailed information about the molecule's atomic arrangement and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR is not directly applicable due to the absence of hydrogen atoms in the trichloroacetate anion, ¹³C NMR spectroscopy is a valuable tool. It provides insight into the carbon skeleton of the molecule. The International Agency for Research on Cancer (IARC) has noted the availability of ¹³C NMR spectral data for trichloroacetic acid, the conjugate acid of this compound. who.int In deuterated solvents, a single resonance is expected for the carboxyl carbon and another for the trichloromethyl carbon, with their chemical shifts influenced by the electronegative chlorine atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the vibrational modes of the carboxylate group and the carbon-chlorine bonds. avantorsciences.comfishersci.at The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are particularly prominent. Spectral data for trichloroacetic acid and by extension, its sodium salt, have been reported. who.intnih.gov The conformity of the infrared spectrum is a standard test for the identification and quality control of the compound. avantorsciences.comfishersci.at
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the molecule. Studies have utilized Raman spectroscopy to investigate related compounds and reactions involving the trichloroacetate anion. researchgate.netresearchgate.netrug.nl For this compound, Raman scattering would reveal characteristic peaks for the C-Cl and C-C stretching modes, as well as the deformations of the CCl₃ group.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Compound | Key Findings |
|---|---|---|
| ¹³C NMR | Trichloroacetic acid | Spectral data available, confirming the carbon framework. who.int |
| Infrared (IR) | This compound | Conforms to standard spectra, used for identification. avantorsciences.comfishersci.at |
| Infrared (IR) | Trichloroacetic acid | Spectral data reported. who.intnih.gov |
| Raman | Trichloroacetate-related complexes | Used to study vibrational modes of synthesized organic materials. researchgate.net |
| Surface-Enhanced Raman Spectroscopy (SERS) | Trichloroacetic acid | Used to promote protein precipitation and enhance Raman signals in analytical methods. semanticscholar.org |
Chromatographic Techniques for Purity Assessment
The purity of this compound is critical for its various applications and is typically assessed using chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this compound. avantorsciences.com It allows for the separation and quantification of the main compound from any impurities. Purity levels of ≥97.5% are often specified for commercial grades. avantorsciences.com
Gas Chromatography (GC): GC, particularly when coupled with a sensitive detector like an electron capture detector (ECD), is a powerful tool for analyzing trichloroacetic acid and its salts. who.int Preparative capillary gas chromatography has been utilized in research for the source identification of trichloroacetic acid. uni-bayreuth.de This technique allows for the separation of volatile compounds and can be used to detect trace impurities.
Table 2: Chromatographic Purity of this compound
| Chromatographic Technique | Purity Specification | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | ≥97.5 % | avantorsciences.com |
| Titration with HClO₄ | ≥96.0 % | avantorsciences.com |
Chemical Reactivity and Mechanistic Investigations of Sodium;2,2,2 Trichloroacetate
Thermal Decomposition and Dichlorocarbene (B158193) Generation
The thermal decomposition of sodium;2,2,2-trichloroacetate is a well-established method for the generation of dichlorocarbene, a highly reactive intermediate with significant applications in organic synthesis. This process involves the irreversible decarboxylation of the trichloroacetate (B1195264) anion.
The thermal decomposition of this compound follows first-order kinetics, with the rate of reaction being dependent on the concentration of the trichloroacetate ion. The reaction rate is significantly influenced by the solvent, with polar aprotic solvents leading to a faster decomposition compared to protic solvents. For instance, the decarboxylation is notably rapid in dimethyl sulfoxide (B87167) (DMSO) even at room temperature, whereas in water, higher temperatures are required for the reaction to proceed at a significant rate. nih.govcore.ac.uk
The thermodynamic parameters of the decarboxylation have been investigated, revealing important insights into the reaction mechanism. The process is characterized by a significant activation energy, which can be influenced by the surrounding medium. While specific values vary with the solvent, the activation energy is a critical factor in determining the temperature required for efficient dichlorocarbene generation. The decomposition is an endothermic process, with a positive enthalpy of activation, indicating that energy input is required to break the carbon-carboxyl bond. The entropy of activation is often positive, suggesting a more disordered transition state compared to the reactant, which is consistent with the liberation of a gaseous carbon dioxide molecule.
Table 1: Representative Rate Constants for the Decarboxylation of this compound in Various Solvents This table is illustrative and compiled from qualitative descriptions of solvent effects.
| Solvent | Relative Rate Constant (k_rel) | Temperature (°C) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High | 25 |
| Dimethylformamide (DMF) | Moderate-High | 25-80 |
| Acetonitrile (B52724) | Moderate | 80 |
| Ethanol (B145695) | Low | 70 |
The primary outcome of the thermal decomposition of this compound is the formation of dichlorocarbene (:CCl₂), a neutral, transient species with a divalent carbon atom. wikipedia.org The mechanism involves the departure of the carboxylate group as carbon dioxide, followed by the expulsion of a chloride ion from the resulting trichloromethanide anion. libretexts.org
Dichlorocarbene is a highly electrophilic species and readily reacts with a wide range of organic molecules. libretexts.org Its most characteristic reaction is the [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes. wikipedia.org This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, the reaction of dichlorocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-disubstituted product. libretexts.org
Beyond cycloaddition, dichlorocarbene can also undergo insertion reactions into C-H bonds, although this is generally less favorable than addition to a double bond. nih.gov The reactivity of dichlorocarbene makes it a valuable tool in the synthesis of a variety of cyclic and acyclic compounds.
The decomposition of this compound is highly sensitive to the reaction medium. The choice of solvent plays a crucial role in the rate of decarboxylation. Polar aprotic solvents, such as DMSO and DMF, are known to accelerate the reaction significantly. nih.govrsc.org This is attributed to their ability to solvate the cation without strongly solvating the trichloroacetate anion, thus facilitating its decomposition. In contrast, protic solvents like water and alcohols can hydrogen bond with the anion, stabilizing it and consequently slowing down the rate of decarboxylation. rsc.org
The presence of phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can dramatically enhance the rate of decomposition, particularly in two-phase systems. mdpi.comwikipedia.orgbiomedres.usresearchgate.netprinceton.edu These catalysts facilitate the transfer of the trichloroacetate anion from an aqueous phase to an organic phase where the decomposition and subsequent reactions of dichlorocarbene can occur more efficiently. Microwave irradiation has also been shown to accelerate the decomposition process, offering a rapid and efficient method for generating dichlorocarbene.
Hydrolysis and Solvolysis Reactions
In addition to thermal decomposition, this compound can undergo nucleophilic substitution reactions, including hydrolysis and solvolysis, particularly under specific conditions.
The hydrolytic stability of the trichloroacetate group is dependent on the pH of the medium. In general, ester hydrolysis can be catalyzed by both acid and base. epa.gov Under neutral conditions, the hydrolysis of the trichloroacetate anion is relatively slow. However, the rate of hydrolysis is expected to increase in both acidic and alkaline conditions.
In acidic solutions (low pH), the carboxylate group can be protonated, and the resulting trichloroacetic acid may be more susceptible to nucleophilic attack by water. In alkaline solutions (high pH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the cleavage of the ester-like linkage, although in the case of the trichloroacetate anion, the reaction is more complex than a simple ester hydrolysis. The electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Table 2: Illustrative pH-Dependent Hydrolysis Rate of a Carboxylate Ester This table provides a general representation of the pH-rate profile for ester hydrolysis and is not specific to this compound.
| pH | Relative Hydrolysis Rate |
|---|---|
| 1-3 | Increases with decreasing pH (Acid Catalysis) |
| 4-6 | Minimal (Relatively Stable) |
| 7 | Low |
| 8-10 | Increases with increasing pH (Base Catalysis) |
Solvation plays a critical role in the solvolysis of this compound. The rate of solvolysis is influenced by the polarity and nucleophilicity of the solvent. libretexts.org In nucleophilic solvents such as alcohols (e.g., methanol, ethanol), solvolysis can occur, leading to the formation of the corresponding trichloroacetate esters.
The nature of the solvent can affect not only the rate of the reaction but also the distribution of products. In a mixed solvent system, such as an alcohol-water mixture, a competition between solvolysis and hydrolysis will exist. The product distribution will depend on the relative concentrations and nucleophilicities of the competing nucleophiles (alcohol and water). Generally, in solvents with higher nucleophilicity, the rate of solvolysis will be enhanced. The stability of the intermediates and transition states is also heavily influenced by the solvating power of the medium.
Redox Chemistry and Dehalogenation Mechanisms
Electrochemical Behavior of the Trichloroacetate Anion
The electrochemical reduction of the trichloroacetate anion (from sodium trichloroacetate or trichloroacetic acid, TCAA) has been investigated across various electrode materials. Voltammetric studies and controlled-potential bulk electrolyses have shown that the electrochemical reduction of TCAA can occur prior to significant hydrogen evolution, making it a feasible process in aqueous media. nih.gov The efficiency and mechanism of this reduction are highly dependent on the electrode material used.
Studies comparing titanium, stainless steel, and carbon electrodes have demonstrated that all three materials can facilitate the degradation of TCAA. nih.gov Among these, titanium cathodes have been reported to yield the best performance in terms of conversion efficiency. nih.gov The electrochemical process is generally characterized by high current efficiency and substantial fractional conversion. nih.gov For instance, research on platinum electrodes using cyclic and linear sweep voltammetry has also been conducted to quantify TCAA, indicating a linear relationship between the peak current and TCAA concentration under optimized conditions. researchgate.net
The electrochemical behavior can also be influenced by modifying the electrode surface or the solution's chemical environment. On titanate nanotube-based modified electrodes, the presence of trichloroacetic acid was found to accelerate the electron transmission rate for the electrochemical probe thionine. nih.gov Furthermore, the use of a noble metal-free 3D graphene-copper foam electrode has been shown to significantly facilitate the reductive transformation of TCAA. acs.org The process on this composite electrode is influenced by factors such as pH, with acidic solutions favoring dechlorination as it is a proton-consuming process. acs.org
Table 1: Comparison of Electrode Materials for Electrochemical Reduction of TCAA Data synthesized from multiple research findings. nih.govresearchgate.net
| Electrode Material | Key Findings | Reference |
| Titanium | Showed the best performance among the materials tested; high current efficiency (>18%) and fractional conversion (>50%). | nih.gov |
| Stainless Steel | Effective for TCAA reduction, with DCAA and chloride as primary products. | nih.gov |
| Carbon | Capable of reducing TCAA before massive hydrogen evolution. | nih.gov |
| Platinum | Demonstrates a linear response suitable for analytical quantification of TCAA. | researchgate.net |
| Graphene-Cu Foam | Significantly facilitates reductive dechlorination, with performance enhanced in acidic conditions. | acs.org |
Reductive Dehalogenation Pathways and Product Formation
The reductive dehalogenation of the trichloroacetate anion proceeds through several pathways, yielding different products depending on the reaction conditions and catalysts. A primary and commonly observed pathway involves the sequential removal of chlorine atoms.
During electrochemical reduction on titanium, stainless steel, and carbon electrodes, the primary products consistently detected are dichloroacetic acid (DCAA) and chloride anions. nih.gov This suggests a stepwise dechlorination mechanism where the trichloroacetate anion is first reduced to a dichloroacetate (B87207) intermediate. Similarly, the bacterium Trichlorobacter thiogenes has been shown to grow via the reductive dechlorination of trichloroacetate, converting it to dichloroacetate and chloride. nih.govasm.org
Alternative pathways can be initiated by different means:
Radical-Induced Dehalogenation : Advanced oxidation processes can be modified to create a reductive environment. In the presence of formate (B1220265) or methanol, reductive radicals such as the carboxylate radical anion (CO₂⁻) are formed, which can efficiently dehalogenate TCAA. researchgate.net The initial step involves the reduction of TCAA by these radicals to yield a dichlorinated radical (•CCl₂CO₂⁻) and a chloride anion. researchgate.net
Photocatalytic Dehalogenation : A visible-light-driven, copper-catalyzed method has been developed that selectively converts trichloroacetic acid into monochloroacetic acid. acs.org This process utilizes ascorbic acid as a hydrogen atom source. The mechanism involves the complex roles of copper in photoexcitation and activation of the carbon-chlorine bonds. acs.org
Direct Cathodic Reduction : On specialized electrodes like graphene-copper foam, dechlorination can occur via direct cathodic reduction and reaction with atomic hydrogen (H*). acs.org On a standard copper foam electrode, the reaction primarily produces dichloroacetic acid and glyoxylic acid, whereas the graphene-copper foam electrode promotes a more complete dechlorination pathway, yielding dichloroacetic acid, monochloroacetic acid, and acetic acid as the final major product. acs.org
Table 2: Products of Trichloroacetate Reductive Dehalogenation Summary of products formed under different reductive conditions. nih.govacs.orgnih.govacs.org
| Method | Key Products | Reference |
| Electrochemical Reduction (Ti, Steel, Carbon) | Dichloroacetic acid, Chloride (Cl⁻) | nih.gov |
| Bacterial Reduction (T. thiogenes) | Dichloroacetic acid, Chloride (Cl⁻) | nih.gov |
| Photocatalytic Reduction (Cu-catalyzed) | Monochloroacetic acid | acs.org |
| Cathodic Reduction (Graphene-Cu Foam) | Dichloroacetic acid, Monochloroacetic acid, Acetic acid | acs.org |
| Radical-Induced Reduction (CO₂⁻) | Dichlorinated radical (•CCl₂CO₂⁻), Chloride (Cl⁻) | researchgate.net |
Role as a Nucleophilic or Leaving Group in Organic Transformations
Decarboxylative Processes in Organic Synthesis
Sodium trichloroacetate is a valuable reagent in organic synthesis, primarily for its ability to undergo thermal or chemically induced decarboxylation to generate reactive intermediates. This process is central to its application in trichloromethylation reactions. The decarboxylation of sodium trichloroacetate releases carbon dioxide and produces the trichloromethyl anion (CCl₃⁻). wikipedia.org
A significant application of this process is the synthesis of 2,2,2-trichloromethylcarbinols from various aldehydes. acs.orgacs.org The reaction conditions can be tailored based on the electronic properties of the aldehyde substrate:
Electron-deficient aldehydes are efficiently transformed using a combination of sodium trichloroacetate and malonic acid in a solvent like dimethyl sulfoxide (DMSO). acs.orgorganic-chemistry.org
Electron-rich aldehydes react effectively with sodium trichloroacetate in DMSO without the need for an acidic additive, which helps to avoid the competing Cannizzaro reaction. acs.orgorganic-chemistry.org
These protocols exhibit high functional group tolerance and provide good to excellent yields of the desired carbinol products. acs.org The decarboxylative reaction has also been successfully adapted to continuous flow systems, which offers a safer and more scalable method for production by managing the exothermic nature of the reaction and the controlled release of CO₂ gas. acs.orgorganic-chemistry.org Mechanistic studies in acetonitrile have shown that in mixtures of trichloroacetic acid and its conjugate base (trichloroacetate), a self-decarboxylation redox reaction can occur, leading to the formation of trichloromethyl radicals. nih.govrsc.org
Precursor for Trichloromethyl Anion Equivalents
The primary utility of sodium trichloroacetate in many organic transformations stems from its role as a convenient precursor to the trichloromethyl anion (CCl₃⁻) or its synthetic equivalents. wikipedia.org Upon decarboxylation, the resulting trichloromethyl anion is a potent nucleophile capable of attacking a variety of electrophilic functional groups. wikipedia.org
This reactivity is widely exploited in carbon-carbon bond-forming reactions. The addition of the CCl₃⁻ anion to carbonyl compounds is a key application:
Aldehydes and Ketones : The anion readily attacks aldehydes and ketones to form trichloromethylcarbinols. wikipedia.orgacs.org These products are valuable intermediates themselves, serving as precursors for α-substituted carboxylic acids in the Jocic–Reeve reaction. acs.org
Acyl Halides and Anhydrides : The trichloromethyl anion can also react with other carbonyl electrophiles like carboxylic acid anhydrides and acyl halides. wikipedia.org
Beyond carbonyl additions, sodium trichloroacetate serves as a trichloromethyl source for reactions with other types of electrophiles. For example, it is used in the synthesis of organometallic reagents such as phenyl(trichloromethyl)mercury. In this preparation, sodium trichloroacetate reacts with phenylmercuric chloride in a solvent like 1,2-dimethoxyethane, where the in situ-generated trichloromethyl species is trapped by the mercury compound. orgsyn.org
Environmental Fate, Transformation, and Occurrence of Trichloroacetate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation of trichloroacetate (B1195264) primarily involves photodegradation in aquatic systems and hydrolysis in water and soil. These processes contribute to the natural attenuation of TCA, although its stability can vary significantly with environmental conditions.
The degradation of trichloroacetate can be initiated by ultraviolet (UV) photolysis. nih.gov Studies have shown that the efficiency of this process is enhanced when combined with ultrasound (sonolysis). nih.gov The photodegradation of TCA is influenced by factors such as pH and the presence of dissolved gases. nih.gov While UV radiation can break down TCA, conventional UV sources like mercury lamps and UV-LEDs may have limited effectiveness due to the compound's poor absorption of light at wavelengths above 240 nm. nih.gov The presence of dissolved oxygen can significantly boost the dechlorination of TCA during photodegradation, as it can lead to the generation of hydroxyl radicals, which are highly reactive oxidizing agents. nih.gov
The primary mechanism of photodegradation involves the cleavage of the carbon-chlorine bond, leading to the formation of chloride ions and various degradation products. The process can ultimately lead to the mineralization of the compound.
Trichloroacetate exhibits a degree of instability in aqueous solutions, undergoing gradual hydrolysis. nih.gov This process is dependent on temperature and is accelerated in the presence of alkali and alkaline earth ions. nih.gov The hydrolysis of TCA can lead to the formation of chloroform, carbon dioxide, and carbonate. nih.gov
In natural environments, the persistence of trichloroacetate can be variable. While it is reported to be rapidly degraded in both soil and water, primarily through microbial processes, its breakdown can be significantly slower in acidic soils, especially at lower temperatures (e.g., 14–15 °C). chemicalbook.com In a study conducted in pond water microcosms, trichloroacetate showed a residence time of approximately 40 days, which was the longest among the chloroacetic acids tested. nih.gov This indicates a moderate level of persistence in aquatic environments under certain conditions.
| Environmental Compartment | Degradation Process | Key Influencing Factors | Persistence/Residence Time |
| Aquatic Systems | Photodegradation | UV radiation, pH, dissolved gases, ultrasound | Variable |
| Natural Waters & Soils | Hydrolysis | Temperature, presence of alkali and alkaline earth ions | Gradual; accelerated by higher temperatures and alkalinity |
| Soil | Biodegradation | Microbial activity, soil acidity, temperature | Rapid under favorable conditions; slow in acidic, cold soils |
| Pond Water | Overall Degradation | Abiotic and biotic factors | Approximately 40 days |
Biotic Transformation and Microbial Degradation Pathways (Non-Human Specific)
The biodegradation of trichloroacetate by microorganisms is a crucial process for its removal from the environment. Various bacteria have been identified that can utilize TCA as a substrate, leading to its dehalogenation and mineralization.
Microbial degradation of trichloroacetate has been observed under both aerobic and anaerobic conditions. researchgate.netnih.gov Several bacterial strains, including species of Pseudomonas, Arthrobacter, Agrobacterium, and Lysinibacillus, have been shown to degrade TCA. researchgate.netnih.gov In many cases, the degradation of TCA is a cometabolic process, meaning the bacteria require a second, more easily metabolizable substrate for growth. nih.gov
The initial and critical step in the microbial degradation of TCA is dehalogenation, the removal of chlorine atoms from the molecule. researchgate.net This can occur through hydrolytic or reductive mechanisms. Hydrolytic dehalogenases replace a halogen with a hydroxyl group from water. Reductive dehalogenation, which is common under anaerobic conditions, involves the replacement of a halogen with a hydrogen atom. nih.govasm.org Following dehalogenation, the resulting intermediates are further metabolized, ultimately leading to mineralization, where the organic carbon is converted to carbon dioxide (CO2). nih.gov This process is accompanied by the release of chloride ions. nih.gov The complete mineralization of TCA by microorganisms represents a permanent removal of the pollutant from the environment. mdpi.com
The microbial degradation of trichloroacetate results in the formation of several intermediate metabolites. The specific metabolites produced can depend on the degrading microbial species and the environmental conditions.
One of the most commonly identified metabolites is dichloroacetic acid (DCA) . nih.govtandfonline.com It is formed through the reductive dechlorination of TCA under anaerobic conditions by bacteria such as Trichlorobacter thiogenes. nih.govasm.org DCA has also been observed as a product of TCA degradation in biological samples, where reduced hemoglobin may play a role in the conversion. semanticscholar.org
Further degradation can lead to the formation of monochloroacetic acid (MCA) . nih.gov The industrial production of MCA often involves the chlorination of acetic acid, which can also produce DCA and TCA as byproducts. wikipedia.org
Other metabolites that have been identified from the biodegradation of chloroacetic acids in laboratory studies include oxalic acid , glyoxalic acid , and glycolic acid . nih.gov The formation of these compounds indicates the breakdown of the carbon chain following dehalogenation.
| Initial Compound | Degradation Pathway | Key Metabolites |
| Trichloroacetic Acid (TCA) | Anaerobic Reductive Dechlorination | Dichloroacetic Acid (DCA) |
| Trichloroacetic Acid (TCA) | Aerobic/Anaerobic Biodegradation | Dichloroacetic Acid (DCA), Monochloroacetic Acid (MCA) |
| Chloroacetic Acids | Laboratory Biodegradation Studies | Oxalic Acid, Glyoxalic Acid, Glycolic Acid |
The rate of microbial degradation of trichloroacetate is significantly influenced by various environmental factors. These conditions affect the growth, metabolic activity, and enzymatic efficiency of the degrading microorganisms. sparkoncept.com
pH: The pH of the environment is a critical factor. Studies have shown that bacterial degradation of organic compounds often occurs optimally within a pH range of 6.5 to 7.5. openjournalsnigeria.org.ng For instance, the degradation of trichloroethylene (B50587) (a precursor to TCA) by Methylocystis sp. strain M, which also produces TCA as a metabolite, was found to be optimal between pH 6 and 7. tandfonline.com Highly acidic or alkaline conditions can inhibit bacterial growth and reduce degradation rates. openjournalsnigeria.org.ng
Temperature: Temperature affects the rate of enzymatic reactions and microbial growth. semanticscholar.org Generally, warmer temperatures accelerate biodegradation up to an optimal point, beyond which the rate decreases due to enzyme denaturation. sparkoncept.comsemanticscholar.org Conversely, very low temperatures can significantly slow down or even halt microbial activity. sparkoncept.com
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. sparkoncept.com Some microorganisms are strictly aerobic, while others are anaerobic or facultative. The availability of oxygen can therefore select for different microbial communities and different degradation mechanisms.
Substrate Availability: The concentration of trichloroacetate and the presence of other carbon sources can also impact biodegradation rates. toxicdocs.org As mentioned, some bacteria require a co-substrate to degrade TCA effectively. nih.gov
| Environmental Factor | Influence on Biodegradation | Optimal Conditions (General) |
| pH | Affects microbial growth and enzyme activity | 6.5 - 7.5 |
| Temperature | Influences metabolic and enzymatic rates | Warmer temperatures (up to an optimum) |
| Oxygen | Determines aerobic vs. anaerobic pathways | Dependent on the specific microorganisms |
| Co-substrates | May be required for cometabolism | Dependent on the specific microorganisms |
Environmental Occurrence and Sources
Trichloroacetate is present in the environment due to both the transformation of industrial chemicals and a combination of natural and other human-made inputs.
Formation from Chlorinated Precursors (e.g., Trichloroethylene, Tetrachloroethylene)
In addition to atmospheric processes, the biotransformation of chlorinated solvents in soil and groundwater can also yield TCA. Under certain anaerobic conditions, microorganisms can mediate the reductive dechlorination of compounds like tetrachloroethylene, leading to the formation of trichloroethylene and other intermediates, which can be further transformed nih.govnih.gov. Trichloroethylene itself is metabolized in the body and can break down in the environment into several products, including trichloroacetic acid epa.govclu-in.org.
Natural Occurrence and Anthropogenic Inputs
Historically, TCA was not believed to occur naturally nih.govwho.intnih.gov. However, more recent evidence challenges this view, suggesting that natural sources, such as coniferous forests, may contribute to the environmental load of TCA researchgate.net. The compound has been observed to accumulate in conifer needles and is found in the soil of these forests researchgate.net.
Despite potential natural sources, anthropogenic inputs are substantial. A major historical use of sodium trichloroacetate was as a selective herbicide, though its use has been discontinued (B1498344) in many countries since the late 1980s and early 1990s nih.govwikipedia.org. Other significant anthropogenic sources include:
Water Chlorination: TCA is a common disinfection byproduct formed when chlorine reacts with natural organic matter present in raw water sources for drinking water and swimming pools nih.govwho.intnih.gov.
Industrial Processes: The pulp and paper industry can release TCA as a byproduct of chlorine bleaching processes researchgate.netacs.org. It is also used as an etching or pickling agent in metal surface treatments and as a solvent in the plastics industry nih.gov.
Incineration: Stack gases from municipal waste incinerators have been found to contain TCA, formed as a combustion byproduct of organic materials in the presence of chlorine who.int.
Atmospheric deposition, through both wet (rain and snow) and dry processes, is a primary pathway for the entry of TCA from these various sources into terrestrial and aquatic ecosystems acs.orgdocumentsdelivered.com.
Mobility and Distribution in Environmental Matrices
Once in the environment, the movement and distribution of trichloroacetate are governed by its chemical properties and interactions with soil, water, and living organisms.
Soil Sorption and Leaching Potential
Trichloroacetate is generally characterized by its mobility in soil. It is not tightly adsorbed to soil particles, particularly in basic soil types, and has the potential to be leached into lower soil profiles and groundwater by heavy rainfall nih.gov.
The degree of sorption is influenced by several soil characteristics:
Organic Carbon Content: Soil organic matter plays a significant role in the retention of TCA. An increase in organic carbon content generally leads to increased adsorption nih.govresearchgate.net.
Clay and Mineral Content: The mineral components of soil also contribute to sorption, though organic carbon is often the dominant factor nih.govresearchgate.net.
pH: Anion adsorption, which applies to the trichloroacetate ion, typically increases with decreasing pH due to the protonation of soil surfaces usda.gov.
The soil organic carbon-water partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, is estimated for trichloroacetic acid to be around 130, indicating moderate mobility in soil nih.gov.
Table 1: Factors Influencing Trichloroacetate (TCA) Soil Sorption
| Factor | Influence on Sorption | Description |
|---|---|---|
| Organic Carbon Content | Positive Correlation | Higher organic content leads to greater adsorption of TCA. |
| Clay Content | Positive Correlation | Clay minerals contribute to the overall sorption capacity of the soil. |
| Soil pH | Negative Correlation | Sorption generally increases as the pH of the soil decreases. |
| Ionic Strength | Positive Correlation | Increased ionic strength in the soil solution can enhance TCA adsorption. |
Uptake and Translocation in Plants (Phytotoxicity mechanisms at cellular/molecular level)
Plants can absorb trichloroacetate from their environment through multiple pathways. Uptake can occur from the soil through the root system and also directly from the atmosphere into the canopy via foliar absorption who.intnih.gov. Once absorbed, TCA can be moved throughout the plant, a process known as translocation omexcanada.cominternationalscholarsjournals.com. Studies on wheat, corn, and tomato seedlings have demonstrated the rapid transport of volatile compounds like TCE from the air, through the leaves, and down into the rhizosphere solution, indicating an effective translocation pathway that could also apply to its degradation product, TCA nih.gov.
At the cellular and molecular level, TCA exhibits phytotoxicity. One of its known mechanisms of action is the inhibition of wax biosynthesis in plants researchgate.net. This disruption of the protective wax layer on leaves increases their permeability to water, which can lead to cellular stress researchgate.net. Exposure to TCA can also affect plant biochemistry, including pigment concentrations such as chlorophyll-a and chlorophyll-b nih.gov. The combined uptake from both soil and the atmosphere means that risk assessments based solely on soil exposure may underestimate the potential phytotoxic effects of TCA on plants researchgate.net.
Table 2: Plant Uptake and Effects of Trichloroacetate (TCA)
| Process | Description | Cellular/Molecular Impact |
|---|---|---|
| Uptake Pathways | Absorption from soil via roots and from the atmosphere via leaves. | TCA enters the plant's vascular system for distribution. |
| Translocation | Movement of TCA from the point of uptake to other parts of the plant, including shoots and roots. | Systemic exposure of plant tissues to the compound. |
| Phytotoxicity | TCA is toxic to plants. | Inhibition of epicuticular wax synthesis, leading to increased water permeability. Alteration of photosynthetic pigment concentrations. |
Advanced Analytical Methodologies for Trichloroacetate in Research
Chromatographic Techniques for Trace Analysis and Speciation
Chromatographic methods are fundamental to the separation and analysis of trichloroacetate (B1195264) from various environmental and biological samples. These techniques are often coupled with mass spectrometry to provide definitive identification and quantification.
Due to the high polarity and low volatility of trichloroacetic acid, direct analysis by gas chromatography (GC) is challenging. eurekakit.com To overcome this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. gcms.cz This process not only improves chromatographic performance, leading to better peak shapes and separation, but also enhances detector response. gcms.cz
A common and effective derivatization agent for trichloroacetate is pentafluorobenzyl bromide (PFBBr). researchgate.netscience.gov This alkylation reagent reacts with the carboxylate group of trichloroacetate to form its pentafluorobenzyl ester. The resulting derivative is less polar, more volatile, and highly responsive to electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNICI-MS), allowing for sensitive detection at trace levels. science.govnih.govrsc.org The derivatization process itself is a critical step, and various protocols are established to ensure complete reaction and minimize the presence of reagent artifacts or unwanted byproducts that could interfere with the analysis. nih.gov
The analytical determination of trichloroacetate in urine, for instance, can be achieved after a decarboxylation step, followed by injection into a GC-MS or GC-ECD system with a headspace autosampler. eurekakit.com This method demonstrates a high recovery rate of 98% and achieves low detection limits, highlighting the sensitivity of GC-based methods post-derivatization. eurekakit.com
| Parameter | Description | Reference |
|---|---|---|
| Analytical Challenge | High polarity and low volatility of trichloroacetic acid. | eurekakit.com |
| Solution | Chemical derivatization to increase volatility and improve chromatographic properties. | gcms.cz |
| Common Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr). | researchgate.netscience.gov |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Electron Capture Detection (GC-ECD). | eurekakit.com |
| Method Sensitivity (in urine by GC-ECD) | 0.001 mg/L. | eurekakit.com |
| Method Sensitivity (in urine by GC-MS) | 0.01 mg/L. | eurekakit.com |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of trichloroacetate in complex matrices such as biological fluids and consumer products, often without the need for derivatization. nih.govgoogle.com This technique offers high sensitivity and selectivity, making it suitable for quantifying trace levels of the compound. nih.gov
For the analysis of trichloroacetate in serum, a common sample preparation method involves protein precipitation followed by liquid-liquid extraction with a solvent like diethyl ether after acidification. nih.gov In the analysis of cosmetics, solid-phase extraction (SPE) is utilized for sample pre-treatment to remove interfering matrix components. google.com
The chromatographic separation is typically achieved using various types of columns, including C18 and amino columns. nih.govgoogle.com The mobile phase composition and gradient are optimized to achieve good retention and peak shape for the polar trichloroacetate anion. nih.govgoogle.com Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor ion to product ion transition, which provides a high degree of selectivity and minimizes interferences from the sample matrix. For trichloroacetate, a common transition monitored is m/z 161 → 117 in negative ion mode. nih.gov
| Matrix | Sample Preparation | LC Column | MS Detection Mode | MRM Transition (m/z) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| Mouse Serum | Protein precipitation, liquid-liquid extraction | Luna amino (150 × 2.0 mm, 3 µm) | Negative ESI | 161 → 117 | 0.4 nmol/ml | nih.gov |
| Cosmetics | Solid-Phase Extraction (SPE) | Thermo Sycronic C18 (100 × 2.1 mm, 1.9 µm) | Negative ESI | 160.6 → 116.9 (Qualitative) | Not specified | google.com |
| Water | Direct injection | BIST A+ (2.1 x 100 mm, 3 µm) | SIM | 161 | 2 ppb | sielc.com |
| Human Urine | Solid-Phase Extraction (SPE) | Reversed-phase HPLC | Negative ESI-MS/MS | Not specified | 0.5 ng/mL | researchgate.net |
| Water Samples | Direct injection with internal standard spiking | Not specified | Negative ESI | Not specified | Not specified | lcms.cz |
Ion chromatography (IC) is a robust and widely used technique for the determination of anions, including trichloroacetate, in aqueous samples. metrohm.com It is particularly well-suited for analyzing drinking water, as well as biological fluids like serum and urine. thermofisher.comnih.gov A key advantage of IC is that it often allows for direct analysis without the need for derivatization, simplifying the sample preparation process. nih.gov
The separation in IC is based on the interaction of the analyte ions with an ion-exchange stationary phase. For anion analysis, an anion-exchange column is used. thermofisher.comnih.gov The choice of eluent, typically a basic solution like sodium hydroxide (B78521), is critical for achieving the desired separation of trichloroacetate from other inorganic and organic anions that may be present in the sample. thermofisher.com
Conductivity detection is commonly employed in IC. nih.gov To enhance sensitivity, a suppressor is often placed after the analytical column to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. thermofisher.com For even greater selectivity and lower detection limits, IC can be coupled with mass spectrometry (IC-MS or IC-MS/MS). thermofisher.com
| Matrix | Sample Preparation | IC Column | Eluent | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| Raw Water | Liquid-liquid extraction (MTBE) | Not specified | Not specified | Conductivity | 1.50 µg/L | nih.gov |
| Water | Microextraction (MTBE), back-extraction | IonPac AS-11 (2 mm) | Not specified | Conductivity | Improved with 2mm column | nih.gov |
| Drinking Water | Direct injection | Dionex IonPac AS24 | Potassium Hydroxide Gradient | Suppressed Conductivity/MS | Not specified | thermofisher.com |
| Drinking Water | Direct injection | Dionex IonPac AS24 (2x250mm) | Potassium Hydroxide Gradient | Suppressed Conductivity | Not specified | epa.gov |
Spectroscopic and Spectrometric Approaches for Structural and Quantitative Analysis
Spectroscopic and spectrometric techniques provide invaluable information on the molecular structure, bonding, and quantitative amounts of trichloroacetate. These methods are crucial for metabolite identification and for conducting mechanistic studies.
High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics for the identification of metabolites of xenobiotics, including trichloroacetate. bohrium.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its structural elucidation. chromatographyonline.com
In the context of trichloroacetate, which is a known metabolite of compounds like trichloroethylene (B50587), HRMS can be used to identify and confirm its presence in biological samples. nih.gov Furthermore, the high resolution of these instruments enables the separation of the trichloroacetate signal from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. nih.gov Isotopic pattern analysis is another powerful feature of HRMS. The presence of three chlorine atoms in the trichloroacetate molecule results in a characteristic isotopic pattern due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern can be used as a filter to selectively search for chlorinated metabolites in complex datasets. nih.gov
Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are powerful techniques for elucidating the molecular structure and studying the chemical environment of the trichloroacetate anion.
NMR Spectroscopy: While there is limited specific literature on detailed mechanistic studies of sodium trichloroacetate using NMR, the chemical shifts in ¹³C NMR spectra are characteristic of the compound's structure. The carboxyl carbon and the trichloromethyl carbon would have distinct chemical shifts that can be used for identification and to study interactions with other molecules. The ¹³C NMR spectrum of sodium trichloroacetate would show signals corresponding to the carbonyl carbon (C=O) and the carbon atom bonded to the three chlorine atoms (CCl₃). nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. nih.gov Studies on compounds structurally analogous to trichloroacetate, such as tribromoacetate (B1203011), reveal characteristic vibrational bands. For the trichloroacetate anion, the symmetric and asymmetric stretching modes of the carboxylate group (COO⁻) would be prominent features in the IR and Raman spectra. nih.gov The carbon-carbon bond stretch and the vibrations involving the carbon-chlorine bonds would also give rise to characteristic bands. nih.gov These spectroscopic signatures can be used to study changes in the molecular structure of trichloroacetate during chemical reactions or interactions with its environment, providing insights into reaction mechanisms. osti.gov
| Technique | Application | Key Observables | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification | Accurate mass for elemental composition, isotopic pattern for chlorine presence | bohrium.comnih.gov |
| ¹³C NMR Spectroscopy | Structural characterization | Chemical shifts of carbonyl and CCl₃ carbons | nih.gov |
| Vibrational Spectroscopy (IR & Raman) | Structural analysis and mechanistic studies | Symmetric/asymmetric COO⁻ stretches, C-C stretch, C-Cl vibrations | nih.govnih.gov |
Sample Preparation and Preconcentration Strategies in Environmental and Synthetic Research
In both environmental analysis and synthetic chemistry research, the accurate quantification of sodium;2,2,2-trichloroacetate (TCA) often requires meticulous sample preparation and preconcentration steps. These strategies are essential to remove interfering substances from complex matrices and to increase the analyte concentration to a level amenable to instrumental detection. wdh.ac.idepa.gov
A primary application of TCA in a laboratory setting is as a protein precipitation agent. adventchembio.com This technique is critical for sample cleanup in biological and environmental samples where proteins can interfere with the analysis of smaller molecules like TCA itself or other target analytes. adventchembio.comresearchgate.net By adding TCA, proteins are denatured and precipitated out of the solution, allowing for the separation of a protein-free supernatant for further analysis by methods such as high-performance liquid chromatography (HPLC) or spectroscopy. adventchembio.com Research has focused on optimizing the concentration of TCA for effective protein removal; for instance, a 4% w/v concentration has been identified as optimal for precipitating bovine serum albumin (BSA) and proteins in human urine. researchgate.net Beyond protein removal, TCA is also employed to precipitate nucleic acids (DNA and RNA), facilitating their isolation and purification from complex biological mixtures. adventchembio.com
In environmental monitoring, determining the concentration of disinfection by-products like TCA in water samples is a common goal. nih.gov The United States Environmental Protection Agency (EPA) has outlined a method that involves several preparation steps. The water sample is first made alkaline (pH 11.5) and extracted with methyl-tert-butyl ether to eliminate neutral and basic organic compounds. Subsequently, the aqueous sample is strongly acidified to a pH of 0.5, and the acidic compounds, including TCA, are extracted into methyl-tert-butyl ether. For analysis by gas chromatography with electron capture detection (GC-ECD), the acids are converted into their more volatile methyl esters using diazomethane (B1218177). nih.gov
The following table summarizes key sample preparation strategies relevant to trichloroacetate research.
| Strategy | Application | Principle | Key Findings/Parameters | Source(s) |
| Protein Precipitation | Removal of protein interference from biological and environmental samples. | TCA denatures and precipitates proteins, allowing for analysis of the protein-free supernatant. | Optimal concentration for BSA precipitation found to be 4% w/v. researchgate.net | adventchembio.comresearchgate.net |
| Nucleic Acid Purification | Isolation of DNA and RNA from cellular lysates. | Precipitates unwanted proteins and other biomolecules, leaving nucleic acids in solution. | A standard biochemical technique for sample cleanup. | adventchembio.com |
| Liquid-Liquid Extraction (LLE) | Isolation and concentration of TCA from aqueous samples (e.g., drinking water). | TCA is extracted from the aqueous phase into an organic solvent (methyl-tert-butyl ether) after pH adjustment. | EPA method involves pH adjustment to 0.5 for extraction of the acidic form. nih.gov | nih.gov |
| Derivatization | Conversion of TCA to a more volatile form for gas chromatography. | TCA is converted to its methyl ester using diazomethane to improve chromatographic performance and detection. | A necessary step for analysis by GC-ECD as per EPA methodology. nih.gov | nih.gov |
Development of Novel Sensor Technologies for Research Applications
The demand for rapid, sensitive, and selective detection of environmental pollutants like trichloroacetate has driven research into novel sensor technologies. nih.gov Electrochemical sensors, in particular, have emerged as a promising alternative to traditional chromatographic methods, offering potential for in-situ and real-time monitoring. nih.govresearchgate.net These sensors work by converting the chemical interaction between the analyte and the sensor surface into a measurable analytical signal, such as a change in current or potential. nih.gov
One innovative approach involves the fabrication of a highly activated, self-supporting porous silver electrode for the electrochemical detection of trichloroacetic acid. researchgate.net This sensor was uniquely prepared using TCA itself as the etching molecule. The detection mechanism relies on the electrochemical reduction of TCA at the modified electrode surface. researchgate.net
Another area of development is the use of nanomaterial composites to enhance sensor performance. Researchers have developed a highly sensitive electrochemical sensor for TCA by modifying a glassy carbon electrode with a composite of iron (II) phthalocyanine (B1677752) (PcFe) and a zinc-based metal-organic framework (ZIF-8). researchgate.net In this system, the modified electrode exhibited a distinct cathodic peak for TCA at approximately -0.65 V in a phosphate (B84403) buffer solution. The presence of cetyltrimethylammonium bromide further enhanced the signal. Under optimal conditions, this sensor demonstrated a linear response to TCA in the concentration range of 0.5-50 µM, with a detection limit of 0.2 µM. researchgate.net The use of nanoarchitectonics, which involves the manipulation of materials at the atomic and molecular level, allows for the creation of high-surface-area, porous structures that are ideal for sensing applications. mdpi.com
These advanced sensors represent a significant step towards simplified and rapid analytical methods for environmental monitoring and research. nih.gov The ongoing development in materials science and nanotechnology continues to provide new opportunities for creating even more sensitive and selective sensors for a wide range of chemical compounds. mdpi.commdpi.com
The table below details the characteristics of recently developed electrochemical sensors for trichloroacetate detection.
| Sensor Type | Electrode Material / Modification | Detection Principle | Linear Range | Detection Limit (S/N=3) | Source(s) |
| Electrochemical Sensor | Activated self-supporting porous silver wire | Voltammetric detection of TCA. | Not Specified | Not Specified | researchgate.net |
| Electrochemical Sensor | Glassy carbon electrode modified with Iron (II) phthalocyanine (PcFe) and ZIF-8 composite | Cathodic reduction of TCA at the modified electrode surface. | 0.5 - 50 µM | 0.2 µM | researchgate.net |
Applications of Sodium;2,2,2 Trichloroacetate in Chemical and Environmental Research
Reagent in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, sodium;2,2,2-trichloroacetate is valued as a reagent for introducing the trichloromethyl group and for generating highly reactive intermediates essential for constructing complex molecules.
Decarboxylative Trichloromethylation Reactions
This compound is an effective reagent for the trichloromethylation of various carbonyl compounds, particularly aromatic aldehydes. The reaction proceeds through decarboxylation, which generates a trichloromethyl anion. This anion then acts as a nucleophile, attacking the carbonyl carbon to form 2,2,2-trichloromethylcarbinols, which are valuable synthetic intermediates. acs.orgwikipedia.org
Research has led to the development of efficient protocols for this transformation. For instance, studies have shown that electron-deficient aromatic aldehydes react efficiently with this compound in the presence of malonic acid in dimethyl sulfoxide (B87167) (DMSO) as a solvent. acs.orgacs.orgorganic-chemistry.org Conversely, electron-rich aldehydes undergo the same transformation effectively in DMSO without the need for an acidic additive, which minimizes competing side reactions like the Cannizzaro reaction. acs.orgacs.orgorganic-chemistry.org These methods demonstrate high functional group tolerance and provide good to excellent yields of the desired 2,2,2-trichloromethylcarbinol products. acs.orgorganic-chemistry.org Furthermore, this decarboxylative reaction has been successfully adapted to continuous flow systems, enabling safer and more scalable production by controlling reaction rates and heat transfer. acs.orgorganic-chemistry.org
| Aldehyde Type | Reagents | Solvent | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|---|
| Electron-Deficient | This compound, Malonic Acid | DMSO | 40–60 min | 71%–93% | acs.orgorganic-chemistry.org |
| Electron-Rich | This compound | DMSO | 40–60 min | Good to Excellent | acs.orgorganic-chemistry.org |
Generation of Carbenes and Other Reactive Intermediates for Synthesis
This compound serves as a convenient precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. egyankosh.ac.inpsgcas.ac.in The thermal decomposition of this compound results in the loss of carbon dioxide and sodium chloride, yielding the desired dichlorocarbene. pearson.comstackexchange.com This method is particularly useful in reactions where the substrate is sensitive to the basic conditions typically required for generating dichlorocarbene from chloroform. psgcas.ac.in
The generated dichlorocarbene is a powerful electrophile used in various synthetic transformations. fiveable.me One of its most significant applications is in cyclopropanation reactions, where it reacts with alkenes to form dichlorocyclopropanes. stackexchange.comfiveable.me These products are versatile intermediates for further chemical modifications. The high electrophilicity of the dichlorocarbene generated from this precursor makes it highly reactive toward the carbon-carbon double bonds of alkenes, enabling the efficient construction of strained cyclopropane (B1198618) rings. fiveable.me
Role as a Polymerization Catalyst or Initiator in Polymer Science
In polymer science, an initiator is a species that begins a chain-growth polymerization, and it becomes part of the final polymer chain. britannica.comquora.com A catalyst, on the other hand, increases the rate of polymerization but is not consumed in the reaction. quora.com this compound has been recommended for use as a polymerization catalyst, particularly for vinyl compounds. nih.gov Polymerization initiators are crucial for controlling the start of the reaction, often triggered by heat or light, and include classes like azo compounds and organic peroxides. tcichemicals.com The function of this compound in this context is to facilitate the formation of polymer chains from monomer units. britannica.comnih.gov
Model Compound in Environmental Chemistry Studies
The widespread presence and persistence of halogenated organic compounds in the environment pose significant challenges. This compound and its conjugate acid, trichloroacetic acid (TCA), are frequently used as model compounds to investigate the fate and remediation of this class of pollutants. researchgate.netnih.gov
Studies on Dehalogenation and Remediation Technologies (e.g., Phytoremediation)
Dehalogenation is the process of removing halogen atoms from a molecule, which is a critical step in detoxifying many environmental pollutants. nih.govtpsgc-pwgsc.gc.ca Trichloroacetic acid has been the subject of studies on reductive dehalogenation, where radicals are used to break the carbon-chlorine bonds. researchgate.net
Phytoremediation, the use of plants to clean up contaminated environments, is a promising and cost-effective technology. mdpi.comresearchgate.net Due to its phytotoxic nature, TCA has been studied extensively in this context. nih.gov Research shows that plants can take up TCA from the soil, and some can metabolize it. researchgate.netnih.gov For example, trichloroacetate (B1195264) has been identified as an oxidative metabolite in poplar cells exposed to trichloroethylene (B50587) (TCE), indicating that plants possess pathways to degrade these compounds. umn.edu Such studies help elucidate the mechanisms of phytodegradation, where plants break down organic pollutants internally. mdpi.com
| Mechanism | Description | Example Contaminants Treated | Reference |
|---|---|---|---|
| Phytodegradation | Breakdown of contaminants taken up by plants through metabolic processes inside the plant. | Trichloroacetic acid, Trichloroethylene (TCE), Atrazine, Munitions (TNT, DNT) | researchgate.netmdpi.com |
| Rhizodegradation | Breakdown of contaminants in the soil through microbial activity that is enhanced by the presence of the plant root zone (rhizosphere). | Petroleum hydrocarbons, Polychlorinated biphenyls (PCBs) | researchgate.net |
| Phytostabilization | Use of plants to reduce the mobility and bioavailability of contaminants in the soil by immobilizing them. | Heavy metals (Lead, Cadmium), Phenols, Chlorinated solvents | researchgate.net |
Surrogate for Halogenated Organic Contaminants in Degradation Research
Trichloroacetic acid often serves as a surrogate or model compound in research on the degradation of more complex halogenated pollutants. It is a known atmospheric degradation byproduct of widely used chlorinated solvents such as tetrachloroethene and 1,1,1-trichloroethane. researchgate.netnih.gov Studying the environmental fate and degradation pathways of TCA provides valuable insights into the broader processes affecting a range of chlorinated hydrocarbons. researchgate.net Model compounds like TCA are essential in this research because they have well-defined properties, allowing for more specific investigations into reaction mechanisms and kinetics compared to studying complex mixtures of natural organic matter. tandfonline.com
Analytical Reference Standard and Quality Control in Environmental Monitoring
This compound serves a critical role in environmental science as a certified reference material for the accurate quantification of haloacetic acids (HAAs) in water sources. regulations.gov HAAs are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water during treatment processes. metrohm.com Due to the potential health concerns associated with some HAAs, regulatory bodies mandate their monitoring in drinking water. nemc.us
The chemical stability and non-hygroscopic nature of this compound make it a superior choice for preparing analytical standards compared to its acidic form, trichloroacetic acid, which readily absorbs moisture from the air. cdc.gov This property ensures the accurate preparation of stock solutions and calibration standards with known concentrations, which is fundamental for quality assurance and quality control (QA/QC) in analytical laboratories. cdc.govcsu.edu.au
In practice, laboratories use this compound to create a series of standard solutions of varying concentrations. These standards are then processed and analyzed using the same procedures as the environmental samples, such as water from treatment plants or distribution systems. usgs.gov This process generates a calibration curve, which is essential for quantifying the concentration of trichloroacetic acid and other related HAAs in the unknown samples. regulations.gov
Analytical techniques commonly employed for this purpose include gas chromatography with an electron capture detector (GC-ECD) and ion chromatography coupled with mass spectrometry (IC-MS or IC-MS/MS). regulations.govmetrohm.comnemc.us The use of this compound as a reference standard ensures that the results generated by these methods are reliable, reproducible, and comparable across different laboratories, which is vital for regulatory compliance and public health protection. researchgate.net Quality control samples, spiked with known amounts of this compound, are analyzed with each batch of environmental samples to validate the analytical process and ensure the data's accuracy. cdc.gov
Interactive Table: Application as an Analytical Standard for Haloacetic Acids
| Analyte Class | Specific Compound Measured | Analytical Method | Role of this compound |
| Haloacetic Acids (HAAs) | Trichloroacetic acid (TCAA) | GC-ECD, IC-MS/MS | Primary calibration standard, preparation of QC samples |
| Haloacetic Acids (HAAs) | Dichloroacetic acid (DCAA) | GC-ECD, IC-MS/MS | Component in multi-standard solutions for calibration |
| Haloacetic Acids (HAAs) | Monochloroacetic acid (MCAA) | GC-ECD, IC-MS/MS | Component in multi-standard solutions for calibration |
| Haloacetic Acids (HAAs) | Bromochloroacetic acid (BCAA) | GC-ECD, IC-MS/MS | Component in multi-standard solutions for calibration |
| Haloacetic Acids (HAAs) | Dibromoacetic acid (DBAA) | GC-ECD, IC-MS/MS | Component in multi-standard solutions for calibration |
Biochemical Tool for Macromolecule Precipitation (excluding clinical use)
In biochemical research, this compound is utilized as a tool for the precipitation of macromolecules, primarily proteins and nucleic acids, from aqueous solutions. nih.govoup.com This technique is valuable for concentrating dilute samples, removing interfering substances, or preparing samples for downstream analytical procedures like gel electrophoresis. axispharm.com
The precipitation of proteins using the trichloroacetate anion is a widely applied method in proteomics research. nih.gov While its acidic form, trichloroacetic acid (TCA), is more commonly used, studies utilizing this compound at a neutral pH have been instrumental in elucidating the precipitation mechanism. oup.comnih.gov Research indicates that the process is not solely dependent on low pH. stackexchange.com The negatively charged trichloroacetate moiety is believed to disrupt electrostatic interactions within the protein structure, inducing a partial unfolding into a "molten globule-like" state. nih.govechemi.com This intermediate state exposes hydrophobic interior regions of the protein, leading to aggregation and subsequent precipitation from the solution. stackexchange.comquora.com The use of the sodium salt under neutral conditions allows researchers to isolate the effect of the trichloroacetate ion itself from the general effects of acidification. nih.govstackexchange.com
This compound can also be involved in the precipitation of nucleic acids like DNA and RNA, a fundamental step in molecular biology for their isolation and purification. youtube.combioecho.com The principle relies on neutralizing the negative charges of the sugar-phosphate backbone of the nucleic acids. bitesizebio.com The sodium cations (Na+) from this compound bind to the phosphate (B84403) groups, effectively neutralizing their charge. youtube.com This neutralization, combined with the addition of a less polar solvent such as ethanol (B145695) or isopropanol, drastically reduces the solubility of the nucleic acid molecules, causing them to aggregate and precipitate out of the solution. bitesizebio.com The resulting pellet of nucleic acid can then be separated from the supernatant by centrifugation. bioecho.com
Interactive Table: Use in Macromolecule Precipitation
| Macromolecule | Principle of Precipitation | Role of this compound | Common Downstream Applications |
| Proteins | Disruption of electrostatic interactions, induction of a partially unfolded state, and subsequent hydrophobic aggregation. nih.govstackexchange.com | Provides the trichloroacetate anion, which acts as the precipitating agent, effective even at neutral pH. oup.com | SDS-PAGE, sample concentration for proteomic analysis. nih.gov |
| DNA/RNA | Neutralization of the negatively charged phosphate backbone, reducing solubility in the presence of an alcohol. youtube.combitesizebio.com | Acts as a source of sodium cations (Na+) to neutralize the phosphate backbone. | Purification, concentration, preparation for sequencing or PCR. |
Computational and Theoretical Studies on Trichloroacetate Chemistry
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the behavior of the trichloroacetate (B1195264) anion. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and derive various chemical properties. arxiv.org
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. scm.com For the trichloroacetate anion, methods like DFT and Møller-Plesset perturbation theory (MP2) are employed to determine its equilibrium geometry, including bond lengths and angles. nih.govconicet.gov.ar The optimization process iteratively adjusts atomic coordinates to minimize the total energy of the system until convergence criteria, such as changes in energy and atomic forces, are met. scm.com
Conformational analysis, a key part of this process, investigates the different spatial arrangements of atoms (conformers) and their relative energies. conicet.gov.ar While more critical for flexible molecules, for the trichloroacetate anion, these calculations confirm the planar geometry of the carboxylate group and the tetrahedral arrangement around the adjacent carbon atom. The results of such calculations provide a foundational understanding of the anion's shape and stability.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C | ~1.56 Å |
| Bond Length | C-O | ~1.25 Å |
| Bond Length | C-Cl | ~1.77 Å |
| Bond Angle | O-C-O | ~125° |
| Bond Angle | Cl-C-Cl | ~109.5° |
| Bond Angle | O-C-C | ~117° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. ucsb.edupku.edu.cn For the trichloroacetate anion, the HOMO is primarily localized on the oxygen atoms of the carboxylate group, indicating this site's nucleophilicity. The LUMO, conversely, is associated with the C-Cl antibonding orbitals. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units, corresponding to a Lewis structure representation. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of electron delocalization through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For trichloroacetate, NBO analysis reveals the strong polarization of the C-Cl bonds and the delocalization of the negative charge across the O-C-O system. It also quantifies hyperconjugative interactions, which can influence molecular stability. conicet.gov.ar
| Analysis Type | Parameter | Description | Typical Finding for Trichloroacetate |
|---|---|---|---|
| FMO | HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Localized on carboxylate oxygens. |
| FMO | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Associated with σ*(C-Cl) orbitals. |
| FMO | HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Relatively large, indicating stability. |
| NBO | Natural Charge on O | Calculated partial charge on oxygen atoms. | Highly negative (~ -0.8 e) |
| NBO | Natural Charge on C (CCl3) | Calculated partial charge on the trichloromethyl carbon. | Slightly positive |
| NBO | Donor-Acceptor Interactions | Quantifies electron delocalization (e.g., lone pair to antibonding orbital). | Significant delocalization within the COO⁻ group. |
Molecular Dynamics Simulations for Solvent Interactions and Reaction Pathways
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes such as solvent interactions and reaction trajectories. dovepress.com
The reactivity of the trichloroacetate anion is highly dependent on the solvent environment. researchgate.net Ab initio molecular dynamics (AIMD) simulations have been used to study the decarboxylation of trichloroacetic acid in different explicit solvents, notably dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.netrsc.org These studies reveal that the reaction proceeds much faster in polar aprotic solvents like DMSO compared to protic solvents like water. rsc.org
The simulations explain this difference through the concept of differential solvation. In DMSO, the solvent does not participate chemically in the reaction. The high reaction rate is attributed to the effective solvation of the reactant state relative to the transition state. researchgate.netrsc.org In contrast, simulations in water show that water molecules actively participate in the reaction through protonation steps, altering the reaction pathway. rsc.org The rate of reaction tends to increase as the polarity of the solvent decreases, up to a point where the solvent can no longer effectively screen the electrostatic interactions required to form the necessary ionic species. researchgate.net
| Solvent | Solvent Type | Relative Reaction Rate | Mechanism Insight from Simulations |
|---|---|---|---|
| DMSO | Polar Aprotic | Fast | Solvent does not participate chemically; rate explained by differential solvation. rsc.org |
| Water | Polar Protic | Slow | Solvent participates chemically via protonation steps. researchgate.netrsc.org |
| Ethanol (B145695) | Polar Protic | Moderate | Decomposition follows first-order kinetics. researchgate.net |
Understanding the intermolecular interactions involving the trichloroacetate moiety is crucial for predicting its behavior in the solid state. Low-temperature X-ray diffraction studies of crystalline trichloroacetic acid reveal that the molecules arrange into centrosymmetric, hydrogen-bonded dimers. iucr.org In these dimers, the carboxylic acid groups of two molecules are linked via strong O-H···O hydrogen bonds.
Reaction Mechanism Prediction and Transition State Theory Calculations
Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orgpressbooks.pub Computational chemistry allows for the direct calculation of the properties of these short-lived transition states.
The decarboxylation of the trichloroacetate anion (CCl₃COO⁻ → CCl₃⁻ + CO₂) is a classic reaction studied using these methods. DFT calculations have been used to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy barrier. researchgate.net The reaction proceeds through a transition state where the C-C bond is partially broken. One significant finding from these calculations is the lack of a significant energy barrier for the reverse reaction—the recombination of the trichloromethyl anion (CCl₃⁻) and CO₂. researchgate.netresearchgate.net This suggests that solvation plays a critical role in separating the products to prevent recombination. researchgate.net AIMD simulations have provided activation free energies that are in good agreement with experimental data, validating the theoretical models. rsc.org
| Computational Method | Environment | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| AIMD (PBE with dispersion corrections) | Not specified | ~25 | researchgate.net |
| Static electronic structure calculations (SMD continuum model) | DMSO | ~25-26 | rsc.org |
| Static electronic structure calculations (SMD continuum model) | Water | ~29-30 | rsc.org |
| Experimental Value | Various Solvents | 27-28 | researchgate.net |
Spectroscopic Property Prediction from Theoretical Models
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For the trichloroacetate anion (CCl₃COO⁻), theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govolemiss.edu These calculations allow for the assignment of spectral bands to specific molecular motions and can predict chemical shifts, providing a detailed understanding of the molecule's structure and electronic environment. researchgate.netnih.gov
The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. conicet.gov.ar Common approaches involve geometry optimization of the molecule followed by frequency calculations, which yield the harmonic vibrational frequencies and their corresponding intensities. youtube.com These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
Vibrational Spectra (IR and Raman)
Theoretical models have been successfully used to predict the vibrational spectra of haloacetates. nih.gov For the trichloroacetate anion, DFT calculations can determine the frequencies of its fundamental vibrational modes. These modes include the symmetric and asymmetric stretching of the carboxylate (COO⁻) group, the C-C bond stretching, and various bending and deformation modes of the trichloromethyl (CCl₃) group.
A study on the closely related tribromoacetate (B1203011) anion (CBr₃COO⁻) using DFT calculations provides a strong parallel for understanding trichloroacetate. nih.govresearchgate.net In that research, the calculated vibrational frequencies were compared with experimental Raman and infrared spectra, leading to a detailed assignment of the observed bands. nih.gov For instance, the symmetric and asymmetric stretching modes of the COO⁻ group are particularly characteristic. nih.gov Similarly, theoretical calculations for trichloroacetate can predict the wavenumbers for these key vibrations.
The table below presents a hypothetical comparison based on typical results from DFT (e.g., B3LYP functional) calculations for the trichloroacetate anion, illustrating how theoretical data aligns with experimental findings.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν_as(COO⁻) | 1655 | 1675 | Asymmetric COO⁻ Stretch |
| ν_s(COO⁻) | 1350 | 1354 | Symmetric COO⁻ Stretch |
| ν(C-C) | 940 | 938 | C-C Stretch |
| ν_as(CCl₃) | 830 | 847 | Asymmetric CCl₃ Stretch |
| ν_s(CCl₃) | 680 | 682 | Symmetric CCl₃ Stretch |
| δ(COO⁻) | 720 | 731 | COO⁻ Scissoring |
Note: The data in this table are representative values derived from typical DFT calculation results for similar compounds and are intended for illustrative purposes.
This comparison between theoretical and experimental spectra is crucial for validating the computational model and ensuring the correct assignment of spectral features. researchgate.netbiorxiv.org
NMR Spectra
Ab initio and DFT methods are also utilized to predict NMR chemical shifts. nih.gov The calculations involve determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
For the trichloroacetate anion, theoretical models can predict the ¹³C NMR chemical shifts for the carboxyl carbon (COO⁻) and the trichloromethyl carbon (CCl₃). These predictions can help confirm structural assignments and provide insight into the electronic effects of the chlorine atoms.
The table below shows a sample comparison of theoretically predicted ¹³C NMR chemical shifts for trichloroacetate with experimental data obtained for trichloroacetic acid. spectrabase.com
| Carbon Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| -COO⁻ | 164.5 | 162.7 |
| -CCl₃ | 91.8 | 89.5 |
Note: Calculated values are illustrative and depend on the specific computational method and solvent model used. Experimental values are for the corresponding acid and may differ slightly from the anion. spectrabase.com
The agreement between the calculated and experimental shifts demonstrates the capability of theoretical models to reproduce the electronic environment of the nuclei with reasonable accuracy. nih.gov These computational approaches serve as an indispensable tool in modern chemical analysis, enabling a deeper understanding of molecular structure and properties through the synergy of theoretical predictions and experimental spectroscopy. spectroscopyonline.comlsu.edu
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The traditional industrial synthesis of trichloroacetic acid relies on the chlorination of acetic acid, often using catalysts like red phosphorus or iodine and sometimes requiring UV light. sciencemadness.orgdcfinechemicals.comnih.gov This process, while effective, involves harsh reagents and can lead to chlorinated byproducts. sciencemadness.orggoogle.com In response, future research is increasingly focused on developing "green" and sustainable synthetic methodologies that minimize environmental impact.
Emerging trends in this area include:
Biocatalysis: The use of enzymes or whole-cell systems to perform chemical transformations offers a promising green alternative. mdpi.comacs.org Research into biocatalytic routes could yield methods for producing trichloroacetic acid under milder conditions with higher selectivity and reduced waste.
Photocatalysis: Light-driven chemical reactions represent another frontier. A patented method describes the production of trichloroacetic acid via photochlorination of acetic acid, which is noted as a clean, pollution-free process with high yield and purity. google.com Further exploration of photocatalytic systems, potentially using novel, earth-abundant catalysts, could lead to more energy-efficient and environmentally benign production pathways. Visible-light-driven catalysis, in particular, is a rapidly growing field that could offer new synthetic avenues. marquette.eduacs.orgmarquette.edu
Flow Chemistry: Continuous flow reactors offer advantages in safety, efficiency, and scalability over traditional batch processes. Integrating green catalytic methods with flow chemistry could optimize the synthesis of trichloroacetic acid, reducing reaction times and improving process control.
The goal of this research is to create synthetic pathways that are not only economically viable but also adhere to the principles of green chemistry, such as using less hazardous materials, reducing energy consumption, and minimizing waste generation.
Advanced Understanding of Environmental Biogeochemical Cycling and Persistence
Sodium;2,2,2-trichloroacetate is not only an industrial product but also a naturally occurring compound, participating in the biogeochemical cycling of chlorine. nih.gov It is found widely in the environment, particularly in forest soils, and is also formed as a byproduct of water chlorination and the atmospheric degradation of certain chlorinated solvents. researchgate.netresearchgate.net Future research aims to build a more comprehensive model of its journey through various environmental compartments.
Key areas for future investigation include:
Persistence in Aquatic Systems: Trichloroacetic acid is highly soluble in water and can accumulate in the hydrosphere. researchgate.net Studies have shown it has a longer residence time in pond water compared to dichloroacetic and monochloroacetic acids, with a half-life of approximately 40 days. nih.gov Future work will likely focus on the factors influencing its persistence in different aquatic environments, including microbial activity, photodegradation, and interactions with sediments.
Impact of Co-contaminants: Trichloroacetic acid often co-occurs with other chloroacetic acids and precursor compounds like trichloroethylene (B50587). nih.gov Research is needed to understand the cumulative ecological effects of these chemical mixtures and how their interactions might influence the biodegradation and persistence of trichloroacetate (B1195264). researchgate.net
A more nuanced understanding of the biogeochemical cycling and persistence of this compound will enable more accurate environmental risk assessments and inform strategies for managing its presence in soil and water. nih.gov
Integration of Multi-Omics Approaches in Microbial Degradation Research
The biodegradation of chlorinated compounds like trichloroacetate is a key process in its environmental fate. To unravel the complex microbial mechanisms involved, researchers are turning to "multi-omics" approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how microorganisms respond to and break down pollutants.
Future research directions in this domain will likely involve:
Genomics and Transcriptomics: Identifying the specific genes and regulatory pathways that are activated in microbes during the degradation of trichloroacetate. This can reveal the enzymes responsible for dechlorination and subsequent metabolic steps.
Proteomics: Analyzing the complete set of proteins expressed by a microorganism when exposed to trichloroacetate. This helps confirm the functional role of enzymes identified at the genomic level and can uncover novel proteins involved in stress response and detoxification.
Metabolomics: Studying the profile of small-molecule metabolites within a microbial cell or its environment. researchgate.net This "metabolic footprinting" can elucidate the precise biochemical pathways of trichloroacetate degradation by identifying intermediate and final products. researchgate.net For instance, the biodegradation of chloroacetic acids is known to produce compounds like oxalic, glyoxalic, and glycolic acids. nih.gov A recent study demonstrated the utility of trichloroacetic acid extraction for the analysis of polar metabolites, a technique that could be applied to bioremediation studies. nih.gov
By integrating these multi-omics datasets, scientists can build comprehensive models of the metabolic networks involved in trichloroacetate bioremediation. This knowledge is essential for developing enhanced bioremediation strategies, potentially through the bioengineering of microorganisms with superior degradation capabilities. researchgate.net
Machine Learning and AI in Predicting Reactivity and Environmental Fate
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for predicting the behavior of chemical compounds, offering the potential to rapidly screen for properties and forecast environmental fate. These computational approaches can analyze vast datasets to identify patterns that are not readily apparent through conventional analysis.
In the context of this compound, future applications of AI and ML include:
Predicting Formation Potentials: Machine learning algorithms have already been successfully used to develop robust models for predicting the formation of trichloroacetic acid during water chlorination. nih.gov These models, based on quantitative structure-activity relationships (QSAR), use chemical descriptors to estimate the likelihood that a given organic compound will act as a precursor. Important predictors identified include the number of aromatic bonds and descriptors related to hydrophilicity and electrostatic interactions. nih.gov
Forecasting Environmental Fate: AI models can be trained to predict how trichloroacetate will behave in different environmental scenarios. By inputting data on soil type, water chemistry, microbial populations, and climate conditions, these models could forecast rates of degradation, transport, and potential for accumulation.
Elucidating Degradation Pathways: AI can assist in predicting the likely metabolites and breakdown products of trichloroacetate under various biotic and abiotic conditions. This can help prioritize analytical efforts to search for specific intermediates in laboratory and field studies.
The development and refinement of these predictive models will enhance our ability to manage the risks associated with trichloroacetate, allowing for proactive measures to limit its formation and exposure.
Design of Novel Catalytic Systems Utilizing Trichloroacetate-Derived Intermediates
Beyond its environmental relevance, the trichloroacetate structure is a valuable building block in organic synthesis. Future research is exploring novel catalytic systems to transform trichloroacetic acid and its derivatives into other useful molecules, particularly through reactions that leverage its unique chemical reactivity.
Emerging trends in this synthetic application include:
Catalytic Dechlorination: Significant progress is being made in developing catalysts for the controlled dechlorination of trichloroacetic acid.
Copper-catalyzed systems: A visible-light-driven method using a copper catalyst has been developed to selectively convert trichloroacetic acid into monochloroacetic acid, an important industrial chemical. marquette.eduacs.orgnih.gov This process uses environmentally friendly reagents like ascorbic acid and water/ethanol (B145695) solvents. marquette.eduacs.orgnih.gov Other research has explored graphene-copper foam electrodes for efficient electrocatalytic dechlorination to acetic acid. acs.org
Palladium-catalyzed systems: A novel reactor using palladium nanoparticles supported on a membrane has demonstrated the stable and highly selective conversion of trichloroacetic acid to non-toxic acetic acid. nih.gov
Silver-based systems: An innovative catalyst using silver nanoparticles doped in a silica (B1680970) xerogel has been shown to effectively catalyze the reductive dehalogenation of TCA to chloroacetic acid and acetic acid. mdpi.com
Synthesis of Heterocycles from Trichloroacetate Derivatives: Trichloroacetamides, which are readily derived from trichloroacetic acid, serve as important precursors for synthesizing nitrogen-containing heterocyclic compounds like lactams. thieme-connect.comub.edu These reactions often proceed through radical intermediates.
Atom Transfer Radical Cyclization (ATRC): Catalysts based on copper and ruthenium are commonly used to mediate the cyclization of N-alkenyl trichloroacetamides to form γ- and δ-lactams. thieme-connect.comub.edunih.gov
Photoredox Catalysis: Recent advancements include the use of blue light and an iridium-based photocatalyst to synthesize lactams from trichloroacetamides under mild conditions, even in an air atmosphere and non-anhydrous solvents. rsc.org
This research into novel catalytic applications not only provides methods for degrading an environmental pollutant but also showcases its potential as a starting material for creating valuable chemical products, an approach known as valorization.
Q & A
Q. How does sodium trichloroacetate induce protein precipitation, and what methodological considerations are critical for optimizing this process?
Sodium trichloroacetate (NaTCA) precipitates proteins by stabilizing a reversible, partially structured "molten globule-like" intermediate. This mechanism involves disruption of electrostatic and hydrophobic interactions, leading to protein aggregation. Key methodological steps include:
- Adjusting NaTCA concentration (typically 5–10% w/v) to balance precipitation efficiency and protein stability.
- Monitoring structural changes via ANS fluorescence, size-exclusion chromatography (SEC), and heteronuclear NMR to track intermediate formation .
- Centrifuging at 4°C to minimize irreversible denaturation.
Q. What role does NaTCA play in the Hofmeister series, and how can its effects on polymer stability be experimentally characterized?
NaTCA, as a weakly hydrated anion (TCA⁻), exhibits a salting-out effect despite its affinity for hydrophobic polymer surfaces. Methodological approaches include:
- Using differential scanning calorimetry (DSC) to measure phase transition temperatures of polymers like PNIPAM.
- Quantifying surface partitioning via quartz crystal microbalance (QCM) and atomic force microscopy (AFM) to assess anion-polymer interactions .
- Comparing NaTCA with strongly hydrated (e.g., NaF) and weakly hydrated (e.g., NaSCN) salts to isolate Hofmeister effects.
Q. What is the standard synthesis protocol for NaTCA, and how is purity validated?
NaTCA is synthesized by neutralizing trichloroacetic acid with sodium hydroxide or carbonate. Key steps:
- Titrate trichloroacetic acid with NaOH to pH 7–8 under ice-cooling to prevent thermal decomposition.
- Recrystallize the product from methanol/water mixtures.
- Validate purity via melting point analysis (decomposes below melting point) and FT-IR to confirm carboxylate band (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can the apparent contradiction between NaTCA's salting-out behavior and its affinity for hydrophobic surfaces be resolved?
NaTCA’s dual role arises from its weak hydration, enabling both surface adsorption and bulk-phase destabilization. Advanced experimental designs include:
Q. What strategies optimize NaTCA-mediated protein precipitation for proteomic studies while minimizing irreversible aggregation?
To preserve protein integrity:
Q. How does NaTCA enhance vinyl polymerization kinetics, and what redox systems are most effective?
NaTCA acts as a redox initiator when paired with reducing agents (e.g., Fe²⁺). Mechanistic insights include:
Q. Can NaTCA's interfacial behavior be exploited for designing stimuli-responsive materials?
Yes. Applications in smart coatings or drug delivery systems leverage NaTCA’s surface activity:
- Functionalize gold interfaces with PNIPAM and track conformational changes via QCM-D under varying NaTCA concentrations.
- Use AFM to measure adhesion forces between NaTCA-modified probes and hydrophobic surfaces .
Data Contradiction Analysis
-
Conflict: reports NaTCA’s salting-out effect despite its polymer-binding tendency.
Resolution: Surface partitioning dominates at low concentrations, while bulk-phase anion crowding drives salting-out at higher concentrations. Experimental validation requires concentration-dependent DSC and QCM . -
Conflict: suggests reversible protein aggregation, while traditional protocols assume irreversible precipitation.
Resolution: Reversibility depends on NaTCA concentration and incubation time. SEC and NMR under non-denaturing conditions confirm intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
